molecular formula C5H13NO B101894 2-(Propylamino)ethanol CAS No. 16369-21-4

2-(Propylamino)ethanol

Cat. No.: B101894
CAS No.: 16369-21-4
M. Wt: 103.16 g/mol
InChI Key: BCLSJHWBDUYDTR-UHFFFAOYSA-N
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Description

2-(Propylamino)ethanol, also known as N-Propylethanolamine, is an organic compound with the molecular formula C5H13NO. It is a colorless liquid with a slight amine-like odor. This compound is used in various industrial and research applications due to its unique chemical properties.

Scientific Research Applications

2-(Propylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and enzyme studies.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Safety and Hazards

2-(Propylamino)ethanol is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Propylamino)ethanol can be synthesized through the reaction of propylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where propylamine and ethylene oxide are combined under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Propylaminoacetaldehyde or propylaminoacetone.

    Reduction: Propylamine or N-propylamine.

    Substitution: Various substituted ethanolamines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Propylamino)ethanol involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The hydroxyl and amine groups in the molecule allow it to form hydrogen bonds and engage in various biochemical interactions.

Comparison with Similar Compounds

  • 2-(Methylamino)ethanol
  • 2-(Ethylamino)ethanol
  • 2-(Butylamino)ethanol
  • 2-Dimethylaminoethanol

Comparison: 2-(Propylamino)ethanol is unique due to its specific alkyl chain length and the presence of both hydroxyl and amine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile in various applications. Compared to its analogs, such as 2-(Methylamino)ethanol or 2-(Ethylamino)ethanol, this compound may exhibit different reactivity and solubility properties, making it suitable for specific industrial and research purposes.

Properties

IUPAC Name

2-(propylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-6-4-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLSJHWBDUYDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066038
Record name Ethanol, 2-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16369-21-4
Record name N-Propylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16369-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(propylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(PROPYLAMINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6CX6TA6Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-(Propylamino)ethanol in materials science?

A1: this compound is a valuable building block for synthesizing sequence-defined poly(N-substituted urethanes). [] This is achieved through a solid-phase iterative protocol involving the formation of an activated carbonate and its subsequent reaction with the secondary amine group of this compound. These polymers exhibit excellent solubility in common organic solvents and can be readily characterized using mass spectrometry techniques. []

Q2: How does this compound contribute to environmental monitoring?

A2: this compound was identified as one of the compounds detected in the vapor analysis of nuclear-grade HEPA filter fiberglass samples. [] While not intentionally added, its presence underscores the sensitivity of analytical techniques in detecting trace amounts of organic compounds. This information is crucial for evaluating potential environmental contamination and ensuring workplace safety in contexts involving nuclear materials. []

Q3: Can this compound be used in carbon dioxide capture technologies?

A3: While not directly mentioned in the provided abstracts, this compound, as an alkanolamine, holds potential for carbon dioxide capture applications. Its structural similarity to other alkanolamines studied for this purpose suggests that its thermodynamic properties, such as molar heat capacities and heats of mixing in aqueous solutions, are crucial for understanding its CO2 absorption capabilities. [] Further research is needed to explore its efficacy and compare it to existing capture technologies.

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